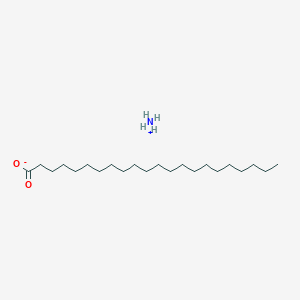

Ammonium docosanoate

描述

Ammonium docosanoate, the ammonium salt of docosanoic acid (behenic acid, C22:0), is a saturated fatty acid derivative with the chemical formula C₂₂H₄₃COO⁻NH₄⁺. It is primarily utilized in biochemical research to study fatty acid metabolism, particularly peroxisomal β-oxidation pathways . Its long hydrocarbon chain (22 carbons) makes it a substrate for peroxisomal enzymes, which partially oxidize very-long-chain fatty acids (VLCFAs) into shorter fragments like acetyl-CoA. This property has been critical in elucidating the contribution of peroxisomes to lipid metabolism in organs such as the heart and liver .

属性

CAS 编号 |

14548-84-6 |

|---|---|

分子式 |

C22H47NO2 |

分子量 |

357.6 g/mol |

IUPAC 名称 |

azanium;docosanoate |

InChI |

InChI=1S/C22H44O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);1H3 |

InChI 键 |

VCGNYVLXYFKXCS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |

其他CAS编号 |

14548-84-6 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

Ammonium docosanoate belongs to a class of ammonium salts of long-chain fatty acids. Key analogues include:

Ammonium Stearate (C18:0)

- Formula : C₁₈H₃₅COO⁻NH₄⁺

- Key Differences: Shorter chain length (C18 vs. C22) reduces its reliance on peroxisomal oxidation; mitochondrial β-oxidation dominates. Higher solubility in polar solvents compared to C22 derivatives due to reduced hydrophobic interactions. Applications: Widely used in industrial surfactants and cosmetics, unlike this compound, which is niche to metabolic studies .

Methyl Docosanoate

- Formula : C₂₂H₄₃COOCH₃

- Key Differences :

Docosanoic Acid (Free Acid Form)

- Formula : C₂₂H₄₃COOH

- Key Differences :

- The free acid requires solubilization agents (e.g., albumin) for experimental use, whereas the ammonium salt form improves aqueous dispersion .

- Direct comparisons in rat heart perfusion studies showed that the ammonium salt facilitated more efficient tracking of acetyl-CoA labeling from peroxisomal oxidation .

Metabolic Pathway Comparisons

Peroxisomal vs. Mitochondrial Oxidation

- This compound: In rat heart studies, perfusion with 0.1 mM [¹³C₄]docosanoate resulted in 43% M2 enrichment in malonyl-CoA, indicating peroxisomal β-oxidation contributes significantly to acetyl-CoA pools. In contrast, mitochondrial citrate showed only 4% M2 enrichment, highlighting compartment-specific metabolism . Chain length (C22) necessitates peroxisomal processing, as mitochondria cannot fully oxidize VLCFAs .

- Octanoate (C8:0): Shorter chains are predominantly oxidized in mitochondria. Labeling studies with [¹³C]octanoate showed rapid incorporation into citrate, with minimal peroxisomal involvement .

Physicochemical Properties

| Property | This compound | Ammonium Stearate | Methyl Docosanoate |

|---|---|---|---|

| Molecular Weight | 373.6 g/mol | 341.5 g/mol | 354.6 g/mol |

| Solubility | Water-soluble | Water-soluble | Lipophilic |

| Melting Point | ~100–120°C | ~75–85°C | ~50–60°C |

| Key Applications | Metabolic studies | Surfactants | Chromatography standards, entomology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。